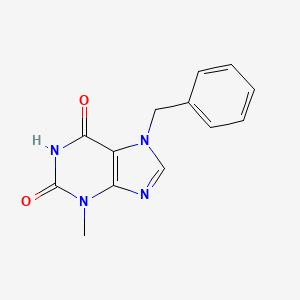

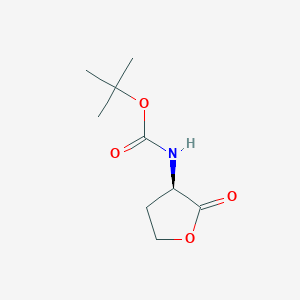

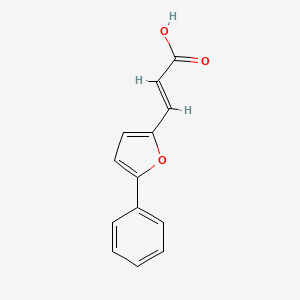

![molecular formula C17H18N2O2 B1331691 3-{[(呋喃-2-基甲基)-氨基]-甲基}-6,8-二甲基-1H-喹啉-2-酮 CAS No. 462067-43-2](/img/structure/B1331691.png)

3-{[(呋喃-2-基甲基)-氨基]-甲基}-6,8-二甲基-1H-喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

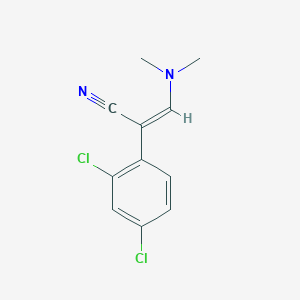

The compound 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one is a chemically synthesized molecule that appears to be a derivative of quinolin-2-one. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related quinolin-2-one derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds, such as 3-trifluoroacetyl-quinolin-2(1H)-ones, has been reported to proceed via Passerini- and Ugi-type reactions. These reactions involve the use of the amide group in compound 1 as both an acid component and a reversible oxygen nucleophile, which facilitates the formation of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids in high yields under mild reaction conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one.

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the quinoline scaffold, which can be further functionalized at various positions. The presence of substituents such as furan-2-ylmethyl and amino groups can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The specific arrangement of these groups in the molecule of interest would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Quinolin-2-one derivatives can participate in a variety of chemical reactions. For instance, furo[3,2-c]quinolin-4(5H)-ones can be synthesized through a regioselective [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes . This indicates that the quinolin-2-one core can engage in cycloaddition reactions under photochemical conditions, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The specific properties of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one would need to be empirically determined through experiments such as solubility tests, melting point determination, and reactivity studies.

科学研究应用

三组分合成

一项研究探索了涉及 5-芳基-4-(喹喔啉-2-基)呋喃-2,3-二酮、乙炔二羧酸二甲酯和三苯基膦的三组分合成,从而产生了 1,6-二氧杂螺[4.4]壬-3,7-二烯-4-羧酸和 4H-呋喃[3,2-c]吡喃-3-羧酸的甲酯。这种合成方法可以作为开发具有与所讨论化合物类似结构的化合物的基础 (Lisovenko, Dryahlov, & Dmitriev, 2016)。

合成和亲电取代反应

另一项研究重点关注 2-(呋喃-2-基)噻唑并[5,4-f]喹啉的合成和性质,详细介绍了 N-(喹啉-6-基)呋喃-2-甲酰胺的制备及其后续转化。该化合物经历了各种亲电取代反应,证明了含呋喃喹啉在有机合成中的多功能性 (El’chaninov & Aleksandrov, 2017)。

自由基猝灭和 DNA 氧化抑制

对 8-取代-苯基-6-二茂铁基-4-甲基-2H-吡喃[3,2-g]喹啉-2-酮的研究表明这些化合物具有猝灭自由基和抑制 DNA 氧化的能力,突出了抗氧化剂的新型结构基序。给电子基团,例如呋喃-2-基基团,增强了这些作用,显示出潜在的治疗应用 (Xi & Liu, 2015)。

合成和生物学特性

一项关于 4-羟甲基-和 4-甲氧基甲基呋喃[2,3-h]喹啉-2(1H)-酮合成的研究讨论了它们的制备和生物学特性。这些化合物由于能够与 DNA 结合并抑制拓扑异构酶 II,因此表现出抗增殖活性和作为光化学治疗剂的潜力,表明它们在药物化学和药物发现中的应用 (Chilin et al., 2003)。

荧光应用

从苯并咪唑、喹啉和色氨酸衍生的三齿配体的开发用于荧光应用,特别是在与 {M(CO)3}+ 核心形成配合物中,表明喹啉衍生物在推进成像和诊断工具中的作用。这些配合物通过各种光谱方法表征,证明了基于喹啉的化合物在生物成像和潜在治疗应用中的多功能性 (Wei et al., 2006)。

安全和危害

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For instance, in case of skin contact with similar compounds, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

属性

IUPAC Name |

3-[(furan-2-ylmethylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-11-6-12(2)16-13(7-11)8-14(17(20)19-16)9-18-10-15-4-3-5-21-15/h3-8,18H,9-10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFDEZNDMZXQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

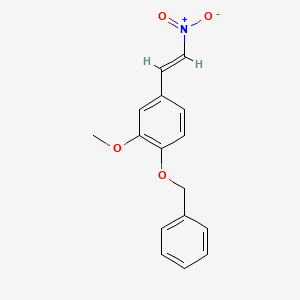

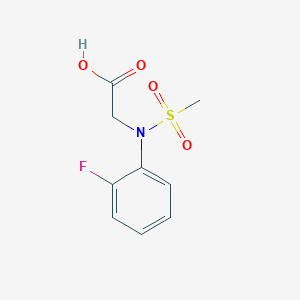

![[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B1331608.png)